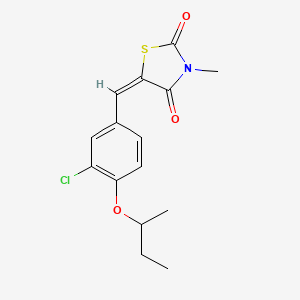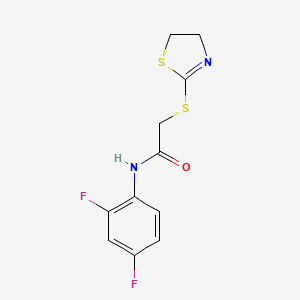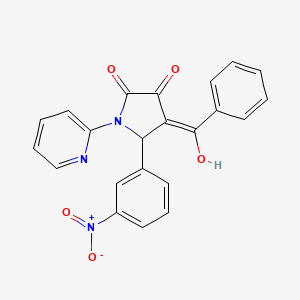
5-(4-sec-butoxy-3-chlorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-sec-butoxy-3-chlorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, commonly known as AG-1478, is a synthetic small molecule that acts as a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to study the role of EGFR in various cellular processes and diseases.
作用機序
AG-1478 acts as a selective inhibitor of 5-(4-sec-butoxy-3-chlorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules and thereby inhibits the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
AG-1478 has been shown to inhibit the proliferation, migration, and invasion of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, AG-1478 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
実験室実験の利点と制限
AG-1478 has several advantages as a research tool. It is a highly selective inhibitor of 5-(4-sec-butoxy-3-chlorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione tyrosine kinase and does not affect other receptor tyrosine kinases. It is also relatively stable and can be stored for long periods of time. However, AG-1478 has some limitations as a research tool. It is not effective against this compound mutants that are resistant to other this compound inhibitors. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on AG-1478. One area of research is the development of new 5-(4-sec-butoxy-3-chlorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione inhibitors that are effective against this compound mutants that are resistant to current this compound inhibitors. Another area of research is the use of AG-1478 in combination with other drugs to enhance its efficacy and reduce side effects. Finally, AG-1478 could be used to study the role of this compound in other diseases, such as diabetes, Alzheimer's disease, and cardiovascular disease.
合成法
AG-1478 can be synthesized by the reaction of 4-sec-butoxy-3-chlorobenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base such as sodium hydride. The reaction yields AG-1478 as a yellow solid with a purity of over 98%.
科学的研究の応用
AG-1478 has been widely used in scientific research to study the role of 5-(4-sec-butoxy-3-chlorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in various cellular processes and diseases. This compound is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this compound signaling has been implicated in the development and progression of various cancers, including lung, breast, and colon cancer.
AG-1478 has been used to study the mechanism of this compound activation and downstream signaling pathways. It has also been used to investigate the role of this compound in cancer cell proliferation, migration, and invasion. In addition, AG-1478 has been used to study the effects of this compound inhibition on normal cells and tissues.
特性
IUPAC Name |
(5E)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-4-9(2)20-12-6-5-10(7-11(12)16)8-13-14(18)17(3)15(19)21-13/h5-9H,4H2,1-3H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMXVIAVUNPHN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5353511.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5353517.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5353525.png)
![methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate](/img/structure/B5353528.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5353537.png)


![3-allyl-5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353552.png)
![3-(5-methyl-2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5353560.png)
![methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5353568.png)
![4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5353579.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5353584.png)
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)
